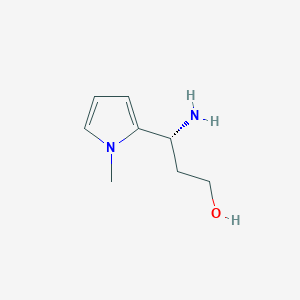![molecular formula C9H18N2 B13074013 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique bicyclic structure, which consists of a pyridine ring fused with a pyrrole ring The presence of an ethyl group and the octahydro configuration adds to its distinct chemical properties
Vorbereitungsmethoden
The synthesis of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyridine derivative, the introduction of an ethyl group can be achieved through alkylation reactions. Subsequent hydrogenation steps lead to the octahydro configuration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors, particularly in targeting specific biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents, especially in cancer treatment due to its ability to interact with specific molecular targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism by which 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a candidate for cancer therapy.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities and is used in the synthesis of various bioactive molecules.
1H-Pyrrolo[3,2-c]pyridine: Studied for its anticancer properties, particularly as a colchicine-binding site inhibitor. The uniqueness of this compound lies in its specific structural configuration and the presence of the ethyl group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-ethyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-4-8-3-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
VDMGNVHIHQPQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2C1CNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


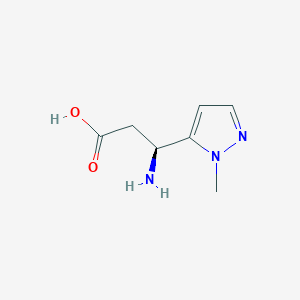
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
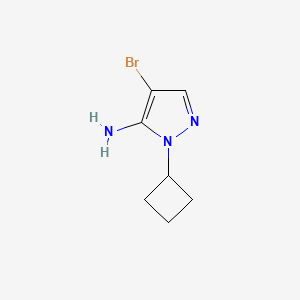
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
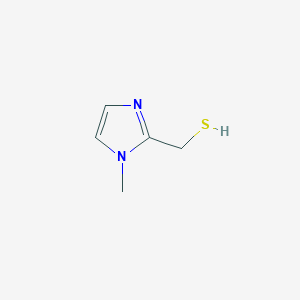
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
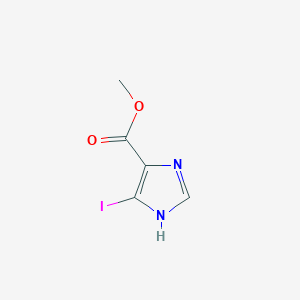

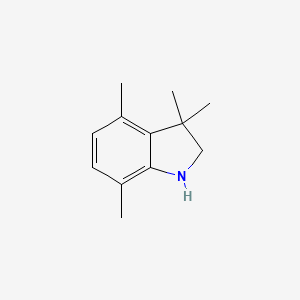
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)

